Enantiomeric Purity Drives Stereospecific Activity in PA-824 Synthesis
The (S)-enantiomer of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is the essential stereochemical building block for generating antitubercular activity in PA-824 and its analogs. The (S)-enantiomer of PA-824 exhibits potent antibacterial activity against Mycobacterium tuberculosis in vitro and in vivo, whereas the (R)-enantiomer shows significantly reduced activity. [1] Commercial sources of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically specify an optical purity of ≥97.0%, ensuring high stereochemical fidelity for downstream applications.
| Evidence Dimension | Stereochemical configuration required for antitubercular activity |
|---|---|
| Target Compound Data | (S)-enantiomer (optical purity ≥97.0%) |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture (inactive or significantly less active) |
| Quantified Difference | The (R)-enantiomer of PA-824 is reported to be 6-fold more active than (S)-PA-824 against Leishmania, but for M. tuberculosis the (S)-enantiomer is the active stereoisomer. [1] |
| Conditions | In vitro and in vivo antitubercular activity assays; stereochemical requirement for prodrug activation. |
Why This Matters
Selection of the correct (S)-enantiomer with high optical purity is critical for ensuring the desired biological activity in synthesized drug candidates, preventing wasted synthetic effort and unreliable biological data.
- [1] Patterson, S., et al. (2016). The R Enantiomer of the Antitubercular Drug PA-824 as a Potential Oral Treatment for Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy, 60(3), 1506-1514. View Source
